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An In-depth Technical Guide on the Core Basics of Moiré Patterns in Talbot Interferometry

Introduction
Talbot interferometry is a powerful and versatile technique that leverages the wave nature of

light to measure the phase shifts induced by an object. A key phenomenon in many Talbot
interferometry setups is the generation of moiré patterns. These patterns—large-scale

interference fringes created by the superposition of two periodic structures—serve as a highly

sensitive indicator of wavefront distortions. This guide provides a detailed exploration of the

fundamental principles behind the formation of moiré patterns in Talbot interferometry,

experimental methodologies, and the quantitative analysis derived from them. It is intended for

researchers, scientists, and professionals in fields such as materials science, biomedical

imaging, and drug development who utilize advanced optical and X-ray imaging techniques.

The Talbot Effect: The Principle of Self-Imaging
The foundation of Talbot interferometry is the Talbot effect, a near-field diffraction

phenomenon first observed by Henry Fox Talbot in 1836.[1] When a periodic structure, such as

a diffraction grating, is illuminated by a coherent, collimated plane wave, exact images of the

grating, known as "self-images" or "Talbot images," form at specific distances downstream

without the need for any lenses.[1][2]

The distance at which the first self-image appears is called the Talbot length (z_T), calculated

as:

z_T = 2d² / λ
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where:

d is the period of the grating.

λ is the wavelength of the illuminating light.

Self-images are also formed at integer multiples of the Talbot length (n * z_T, where n = 1, 2, 3,

...). Additionally, at fractional Talbot distances, sub-images appear. For instance, at half the

Talbot length (z_T / 2), a self-image is formed that is spatially shifted by half a period.[1] This

predictable, repeating pattern of self-images is often visualized as a "Talbot carpet."
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Diagram 1: The Talbot self-imaging effect.

Moiré Pattern Formation in a Talbot Interferometer
A classical Talbot interferometer consists of two parallel gratings, G1 and G2.[3] Moiré patterns

are generated when the self-image of the first grating (G1) is superimposed on the second

grating (G2).[3] For these macroscopic fringes to become visible, the two superimposed

patterns must not be identical; a slight mismatch is required. This mismatch can be introduced

in two primary ways:

Period Mismatch: The gratings G1 and G2 have slightly different periods. The resulting

"beat" pattern creates moiré fringes.[4]
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Rotational Mismatch: Two identical gratings are used, but G2 is rotated by a small angle (θ)

in the plane perpendicular to the beam propagation.[5] This is a common configuration in a

setup known as a moiré deflectometer.

The resulting moiré fringes are much larger than the grating periods, making them easily

resolvable by a detector.[6] In the case of rotational mismatch, the period of the moiré fringes

(P_M) is given by:

P_M ≈ d / θ (for a small angle θ in radians)

The orientation and period of these fringes are extremely sensitive to any changes in the

illuminating wavefront. If a phase object (a transparent object that alters the phase but not the

amplitude of light) is placed in the beam path, it deflects the light rays passing through it. This

deflection causes a local shift in the Talbot self-image of G1, which in turn distorts the moiré

pattern.[3] By analyzing this distortion, the phase gradient introduced by the object can be

quantitatively measured.

Incident
Wavefront

Phase Object
(Sample) Grating G1

Wavefront
Distortion

Grating G2
(Slightly Rotated)

  at Talbot Distance (z_T)

Shifted
Talbot Image of G1

Detector

Moiré Fringe
Pattern

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubs.aip.org/aip/rsi/article/85/7/073702/355786/Moire-deflectometry-using-the-Talbot-Lau
https://pmc.ncbi.nlm.nih.gov/articles/PMC9662601/
https://www.benchchem.com/product/b1352071?utm_src=pdf-body
https://opg.optica.org/ao/viewmedia.cfm?uri=ao-23-14-2296&html=true
https://www.benchchem.com/product/b1352071?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram 2: Moiré pattern formation with a phase object.

Talbot-Lau Interferometry
The classical Talbot effect requires a spatially coherent source. To apply this technique with

incoherent sources, such as conventional X-ray tubes, an additional grating is introduced. This

configuration is known as a Talbot-Lau interferometer.[6][7] It typically consists of three

gratings:

G0 (Source Grating): An absorption grating placed after the incoherent source. It effectively

splits the source into an array of narrow, individually coherent line sources.[8]

G1 (Phase Grating): A phase-shifting grating that acts as a beam splitter, creating the

interference pattern.[9]

G2 (Analyzer Grating): An absorption grating placed at a Talbot distance from G1. It

superimposes with the interference pattern to generate a detectable moiré pattern.[8]

Experimental Protocols
Two primary methods are used to extract quantitative phase information from the moiré

patterns: Moiré Deflectometry (single-shot) and Phase-Stepping (multiple exposures).

Protocol 1: Moiré Deflectometry
This method is ideal for dynamic imaging as it requires only a single exposure.[10]

Setup: A Talbot or Talbot-Lau interferometer is assembled. The analyzer grating (G2) is

rotated by a small, known angle relative to the phase grating (G1) to produce a stable, high-

contrast moiré fringe pattern.[5]

Reference Image: An image of the moiré pattern is captured without any sample in the beam

path. This serves as the reference.

Sample Image: The phase object is placed in the beam path (typically between G1 and G2),

and another image is captured. The moiré fringes in this image will be distorted according to

the object's refractive properties.
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Analysis: The reference and sample images are analyzed, often using Fourier-transform

methods, to extract the phase of the fringes.[10] The difference in phase between the two

images corresponds to the local deflection of the beam, from which the differential phase

shift of the object is calculated.

Protocol 2: Phase-Stepping
Phase-stepping is a technique that provides high-accuracy, high-resolution phase

measurements by eliminating artifacts from the gratings and detector.[11][12] It requires

multiple exposures, making it suitable for static samples.

Setup: A Talbot or Talbot-Lau interferometer is assembled. The gratings are aligned to be

parallel (no rotational mismatch).

Acquisition Loop: A series of images (typically 3 or more) is acquired. Between each

acquisition, one of the gratings (usually G2) is translated (or "stepped") perpendicular to the

grating lines by a fraction of its period (e.g., for a 4-step process, the grating is moved by d/4

each time).[13]

Intensity Modulation: As the grating is stepped, the intensity at each detector pixel oscillates

in a sinusoidal manner.

Phase Reconstruction: For each pixel, the recorded intensity values from the sequence of

images are used to fit a sine wave. The phase of this sine wave is calculated, creating a

complete phase map of the wavefront.[11][14] This process is repeated with and without the

sample to obtain the differential phase shift.
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Diagram 3: Logical workflow for the phase-stepping method.

Quantitative Data from Experimental Setups
The parameters of a Talbot interferometer vary significantly depending on the application and

the type of radiation used (e.g., visible light vs. X-rays). The following tables summarize typical

parameters from published experiments.

Table 1: Parameters for Optical Talbot Interferometry
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Parameter Reference[3] Reference[13]

Radiation Source He-Ne Laser Collimated Light

Wavelength (λ) 632.8 nm Not specified

Grating Pitch (d) 0.22 mm Not specified

Grating Type Amplitude Amplitude

Grating Separation
76 mm (z_T/2) or 152 mm

(z_T)
Not specified

Technique Moiré Deflectometry Phase-Stepping

Phase Steps N/A 4 (π/2 phase shifts)

Measured Parameter Deflection Angle Surface Profile

Table 2: Parameters for X-ray Talbot-Lau Interferometry

Parameter Reference[6] Reference[15] Reference[5]

Radiation Source X-ray Tube Synchrotron
Laser-driven

backlighter

Energy 17.48 keV 20 keV 8 keV

G1 Pitch (d₁) Micron-scale 2.396 μm ~5 μm

G2 Pitch (d₂) Micron-scale 2.400 μm ~5 μm

G1 Type Phase Phase (0.5π shift) Phase (Beam-splitter)

G2 Type Absorption Absorption Absorption (Analyzer)

G1-G2 Separation
38.1 cm (2nd Talbot

distance)
46.380 mm

m=7 fractional

distance

Technique Phase-Stepping Not specified Moiré Deflectometry

Moiré Fringe Period N/A N/A ~60 μm
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Conclusion
Moiré patterns in Talbot interferometry provide a robust and highly sensitive method for

wavefront sensing and quantitative phase imaging. By understanding the core principles of the

Talbot effect and the mechanisms of moiré fringe formation, researchers can effectively

harness this technology for a wide range of applications. The choice between single-shot moiré

deflectometry and high-accuracy phase-stepping allows the technique to be adapted for both

dynamic and static investigations, making it a valuable tool in advanced scientific research and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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